molecular formula C15H12F3NO3S B2867185 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1638709-25-7

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE

Cat. No.: B2867185
CAS No.: 1638709-25-7
M. Wt: 343.32
InChI Key: XFJFKLAAVXWZJT-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl thiophene-3-carboxylate is a synthetic organic compound characterized by a thiophene-3-carboxylate ester core substituted with a carbamoyl group linked to a 2-(trifluoromethyl)benzyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carbamoyl (-NHCO-) group may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c16-15(17,18)12-4-2-1-3-10(12)7-19-13(20)8-22-14(21)11-5-6-23-9-11/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJFKLAAVXWZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring or the benzyl position.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, sulfuric acid for esterification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Methyl 2-(([2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate ()
  • Molecular Formula : C₁₂H₇ClF₃N₃O₃S
  • Molar Mass : 365.72 g/mol
  • Key Features :
    • Thiophene-3-carboxylate core.
    • Pyrimidine ring substituted with -Cl and -CF₃.
    • Amide linkage instead of carbamoyl.
  • This could affect binding specificity in enzyme inhibition .
Methyl 3-(5-[(3-Pyridinylamino)carbonyl]-2-furyl)-2-thiophenecarboxylate ()
  • Molecular Formula : C₁₆H₁₂N₂O₄S
  • Molar Mass : 328.34 g/mol
  • Key Features :
    • Thiophene-2-carboxylate core.
    • Furan ring linked to a pyridine via a carbamoyl group.
  • Implications : The pyridine and furan heterocycles may enhance solubility but reduce lipophilicity compared to the trifluoromethylbenzyl group. This structural variation could shift target selectivity toward hydrophilic binding pockets .

Data Table: Comparative Structural Analysis

Compound Core Structure Key Substituents Molar Mass (g/mol) Lipophilicity (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Thiophene-3-carboxylate -CF₃-benzyl carbamoyl 345.3 High (LogP ~3.5) 2 donors, 3 acceptors
Methyl 2-(([...]thiophene-3-carboxylate Thiophene-3-carboxylate Pyrimidine (-Cl, -CF₃), amide 365.72 Moderate (LogP ~2.8) 1 donor, 5 acceptors
Methyl 3-(...)-2-thiophenecarboxylate Thiophene-2-carboxylate Furan, pyridine carbamoyl 328.34 Low (LogP ~1.9) 2 donors, 6 acceptors

Research Findings on Structural Similarity and Bioactivity

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural overlap. For example, the target compound and ’s analog may share a Tanimoto score >0.7 due to the shared thiophene-carboxylate and -CF₃ motifs, suggesting comparable bioactivity profiles .

Bioactivity Clustering ()

Compounds with similar carbamoyl-ester architectures often cluster into groups with overlapping protein targets, such as kinases or hydrolases. The target compound’s -CF₃ group may enhance binding to hydrophobic active sites, differentiating it from analogs with hydrophilic substituents (e.g., pyridine in ) .

Docking Affinity Variability ()

Minor structural changes, such as replacing benzyl with pyrimidine (), can significantly alter docking scores. For instance, the pyrimidine analog’s -Cl group may form halogen bonds with target residues, whereas the target compound’s -CF₃ group relies on steric and electronic effects .

Implications for Drug Design

  • Trifluoromethyl Advantage: The -CF₃ group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Carbamoyl vs.
  • Heterocyclic Diversity : Thiophene-2-carboxylates () may favor different conformational orientations in binding pockets compared to thiophene-3-carboxylates, affecting efficacy .

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